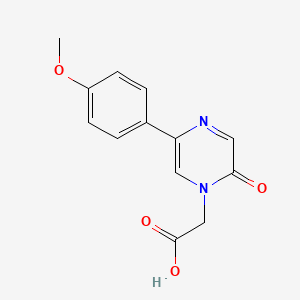

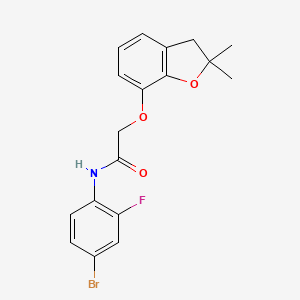

![molecular formula C20H12F4N2O B2607792 1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-45-7](/img/structure/B2607792.png)

1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

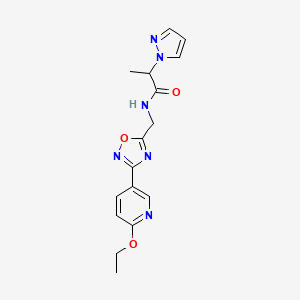

The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a fluorobenzyl group attached at the 1-position, a trifluoromethylphenyl group attached at the 5-position, and a nitrile group attached at the 3-position .

Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” are not detailed in the available literature .

Scientific Research Applications

Electrosynthesis of Fluoroorganic Compounds

The electrosynthesis of fluoroorganic compounds involves the oxidation of polymethylbenzenes to achieve side-chain monofluorination. This process results in the formation of polyalkylbenzylacetamides as by-products. The method demonstrates the selective reactivity towards fluoride ions, highlighting the role of fluorinated compounds in electrosynthesis and the potential for creating complex fluorinated molecules for various applications (Bensadat et al., 1980).

Oxidation of Alcohols by Pyridinium Fluorochromate

Research on the oxidation of alcohols by pyridinium fluorochromate showcases the utility of fluorinated reagents in organic synthesis, particularly in the conversion of alcohols to aldehydes and ketones. This study provides insights into reaction mechanisms and the effects of temperature and solvent composition on reaction rates (Bhattacharjee et al., 1984).

Synthesis and Characterization of Fluoropolymers

The development of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represents the integration of fluorinated compounds into the creation of new materials. These fluorosiloxane polymers exhibit clear, flexible, and thermally stable properties, making them ideal for various industrial applications (Smith & Babb, 1996).

C−H···F Interactions in Crystal Structures

The study of C−H···F interactions in the crystal structures of fluorobenzenes provides fundamental insights into the weak acceptor capabilities of the C−F group. This research aids in understanding molecular interactions involving fluorinated compounds, which is crucial for the design of new pharmaceuticals and materials (Thalladi et al., 1998).

Fluoride Ion Sensors

The synthesis and characterization of acylhydrazone-based fluoride sensors highlight the application of fluorinated compounds in developing chemical sensors. These sensors exhibit specific responses towards fluoride ions, demonstrating the potential for environmental monitoring and analytical chemistry applications (Jose et al., 2018).

Future Directions

The future directions for research on “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in fields such as pharmaceuticals, agrochemicals, and dyestuff .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNPIKUFBFVGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2607718.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)

![8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607723.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)